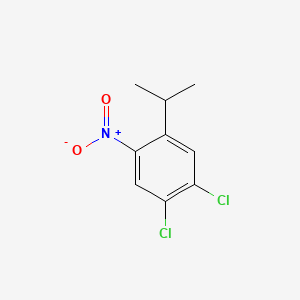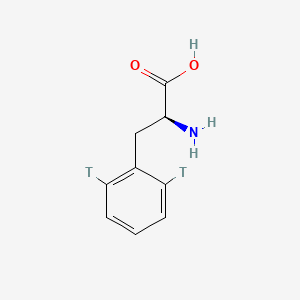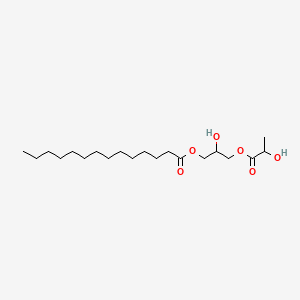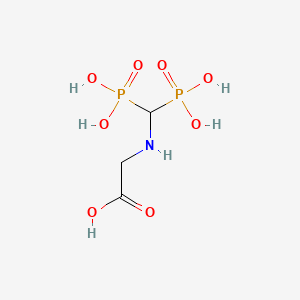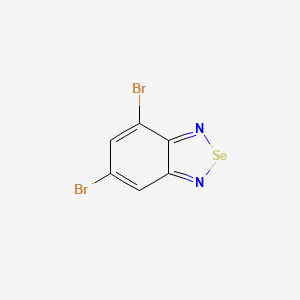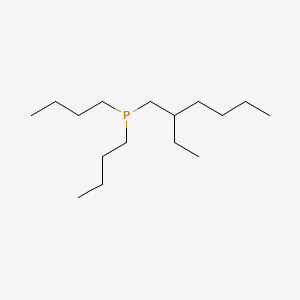![molecular formula C5H4N4S2 B12648519 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione CAS No. 5334-32-7](/img/structure/B12648519.png)
1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with two sulfur atoms at positions 4 and 6. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development.
Métodos De Preparación
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization with thiourea or other sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the sulfur atoms, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, and in the formulation of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the dithione moiety but shares the core structure. It also exhibits biological activities but may have different potency and selectivity profiles.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with a triazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
5334-32-7 |
|---|---|
Fórmula molecular |
C5H4N4S2 |
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dithione |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) |
Clave InChI |
AXTGUDOELRNMOD-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC2=C1C(=S)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
